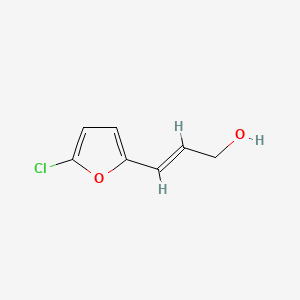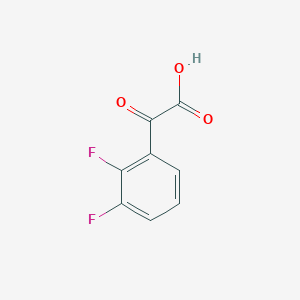
2-(2,3-Difluorophenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Difluorophenyl)-2-oxoacetic acid is a chemical compound with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an oxoacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-2-oxoacetic acid typically involves the reaction of o-difluorobenzene with organolithium reagents to form o-difluorobenzene lithium. This intermediate then reacts with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield the desired product .
Industrial Production Methods
The industrial preparation method for this compound follows a similar route, with an emphasis on optimizing reaction conditions for large-scale production. The process involves maintaining low temperatures during the initial reaction steps and ensuring efficient purification techniques to achieve high product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Difluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(2,3-Difluorophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,3-Difluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
- 2-(2,3-Difluorophenyl)-2-fluoroacetic acid
Uniqueness
2-(2,3-Difluorophenyl)-2-oxoacetic acid is unique due to the presence of both fluorine atoms and an oxoacetic acid moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. The specific arrangement of functional groups allows for targeted interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C8H4F2O3 |
|---|---|
Peso molecular |
186.11 g/mol |
Nombre IUPAC |
2-(2,3-difluorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4F2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H,(H,12,13) |
Clave InChI |
LPBPHTMEMPQWIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
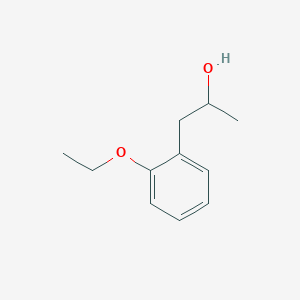
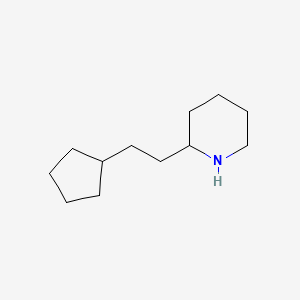
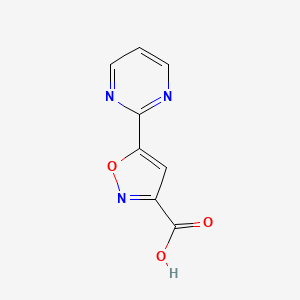
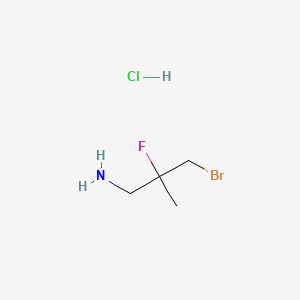


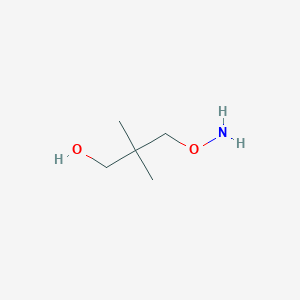
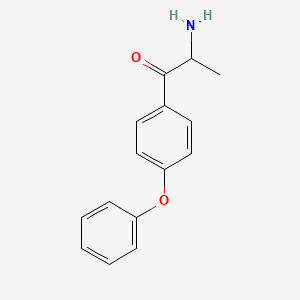
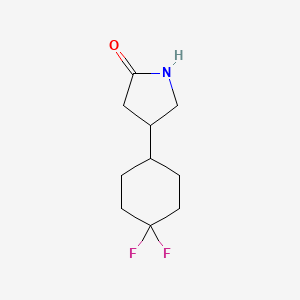
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)
